An In-Depth Technical Guide to 5-(Chloromethyl)furan-2-carboxylic Acid (CMFC)
An In-Depth Technical Guide to 5-(Chloromethyl)furan-2-carboxylic Acid (CMFC)
Introduction: A Versatile Bio-derived Building Block
In the landscape of modern medicinal chemistry and sustainable materials science, the demand for versatile, bio-derived platform molecules has never been greater. 5-(Chloromethyl)furan-2-carboxylic acid (CMFC) emerges as a pivotal intermediate, bridging the gap between renewable biomass resources and high-value chemical synthesis. Derived from the dehydration of carbohydrates to its precursor, 5-(chloromethyl)furfural (CMF), CMFC represents a key synthetic node for drug discovery and polymer science.[1] Its bifunctional nature—a reactive chloromethyl group and a versatile carboxylic acid—allows for orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures.
This guide provides an in-depth technical overview of CMFC, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental properties, a field-proven synthesis protocol, its critical applications in pharmaceutical research, and essential safety considerations.
Core Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in research and development. The key identifiers and properties of 5-(Chloromethyl)furan-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 39238-09-0 | [2] |
| Molecular Formula | C₆H₅ClO₃ | [2] |
| Molecular Weight | 160.55 g/mol | [2] |
| Canonical SMILES | C1=CC(=O)C(=C1)C(=O)O | - |
| Appearance | (Predicted) White to yellow solid | - |
| Solubility | Soluble in common organic solvents | - |
Synthesis Protocol: Oxidation of 5-(Chloromethyl)furfural (CMF)
The most direct and efficient route to CMFC is through the selective oxidation of its aldehyde precursor, 5-(chloromethyl)furfural (CMF). CMF itself is readily produced from biomass, making this a sustainable pathway.[1][3] A robust method involves the use of tert-butyl hypochlorite (t-BuOCl), which acts as a mild and effective oxidant to convert the aldehyde directly to the corresponding acid chloride, which is then hydrolyzed to the carboxylic acid.[3][4][5]
Causality in Experimental Design:
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Choice of Oxidant: tert-Butyl hypochlorite is selected over harsher oxidants to minimize side reactions, particularly the degradation of the sensitive furan ring or unwanted reactions at the chloromethyl site. It offers high yields and operational simplicity.[3]
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Reaction Conditions: The reaction is typically run at or below room temperature to control its exothermicity and prevent byproduct formation. The absence of strong acids or bases preserves the integrity of the molecule.
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Work-up Procedure: A standard aqueous work-up with subsequent extraction is sufficient to isolate the product. Hydrolysis of the intermediate acid chloride to the final carboxylic acid is readily achieved during this phase.
Step-by-Step Laboratory Protocol:
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Reagent Preparation: In a fume hood, dissolve 5-(chloromethyl)furfural (CMF) (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add tert-butyl hypochlorite (1.2 equivalents) dropwise to the stirred solution. The reaction should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting CMF is consumed (typically 2-4 hours).
-
Quenching and Hydrolysis: Once the reaction is complete, carefully add water to the flask to quench any remaining t-BuOCl and hydrolyze the in-situ formed 5-(chloromethyl)furan-2-carbonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 5-(Chloromethyl)furan-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of CMFC from CMF.
Applications in Drug Development and Medicinal Chemistry
The utility of 5-(Chloromethyl)furan-2-carboxylic acid in drug discovery is primarily as a versatile scaffold and synthetic intermediate. Its two distinct reactive handles allow for the systematic construction of compound libraries for screening.
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As a Versatile Building Block: The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores. For instance, the closely related ester, methyl 5-(chloromethyl)furan-2-carboxylate, has been employed as a key starting material in the synthesis of:
-
Histone Deacetylase (HDAC) Inhibitors: These are a class of potent anti-tumor agents.[6]
-
NMDA Receptor Modulators: Furan-2-carboxamide analogues derived from this scaffold act as positive allosteric modulators of N-Methyl-D-aspartate receptors, which are targets for neurological disorders.[6]
-
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: These are used for treating hormone-dependent cancers such as prostate and breast cancer.[6]
-
Conceptual Role in Derivative Synthesis
The diagram below illustrates how CMFC can be used as a central scaffold (Sc) to append two different diversity elements (R¹ and R²), enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.
Caption: CMFC as a scaffold for chemical library synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Chloromethyl)furan-2-carboxylic acid is not widely available, data from its immediate precursor, 5-chloromethylfurfural (CMF), provides a strong basis for handling protocols due to the shared reactive chloromethyl group.
-
Hazard Classification: CMF is classified as a combustible liquid that causes severe skin burns and eye damage.[7][8] It is crucial to assume CMFC carries similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (note: standard nitrile gloves may not offer sufficient protection against CMF and related compounds), safety goggles, and a lab coat.[9]
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[7][8]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[7]
-
Ingestion/Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[8]
-
Conclusion
5-(Chloromethyl)furan-2-carboxylic acid stands out as a high-value, bio-derivable chemical intermediate. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists aiming to develop novel therapeutics and for material scientists creating next-generation polymers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.
References
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Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). Available at: [Link]
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Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF. ResearchGate. Available at: [Link]
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Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available at: [Link]
- WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural. Google Patents.
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5-Chloromethylfurfural. Wikipedia. Available at: [Link]
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Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available at: [Link]
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Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. RSC Publishing. Available at: [Link]
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5-methyl-2-furan carboxylic acid, 1917-15-3. The Good Scents Company. Available at: [Link]
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Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. ResearchGate. Available at: [Link]
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